4-Amino-2,3,5,6-tetramethylbenzonitrile chemical properties
4-Amino-2,3,5,6-tetramethylbenzonitrile chemical properties
An In-depth Technical Guide to the Chemical Properties of 4-Amino-2,3,5,6-tetramethylbenzonitrile
Introduction
4-Amino-2,3,5,6-tetramethylbenzonitrile, a derivative of both aniline and benzonitrile, presents a unique molecular architecture of significant interest to researchers in medicinal chemistry and materials science. This compound incorporates a nucleophilic amino group and an electrophilic nitrile function on a fully substituted, sterically hindered benzene ring. The permethylated aromatic core, derived from durene (1,2,4,5-tetramethylbenzene), imparts distinct electronic and steric characteristics that differentiate its reactivity from simpler aminobenzonitrile isomers. The electron-donating nature of the four methyl groups and the amino group, countered by the electron-withdrawing nitrile, creates a complex electronic environment that governs its chemical behavior. This guide provides a comprehensive analysis of its predicted chemical properties, a robust synthesis protocol, and an exploration of its potential reactivity, offering a foundational resource for its application in advanced synthesis.
Physicochemical and Spectroscopic Profile
While extensive experimental data for 4-Amino-2,3,5,6-tetramethylbenzonitrile is not widely published, its properties can be reliably predicted based on its structure and data from analogous compounds.
Core Chemical Properties
The fundamental properties of the molecule are summarized below. The molecular formula and weight are calculated, while other properties are estimated based on related structures like 2,3,5,6-tetramethylaniline.
| Property | Value | Source/Method |
| Molecular Formula | C₁₁H₁₄N₂ | Calculation |
| Molecular Weight | 174.24 g/mol | Calculation |
| IUPAC Name | 4-Amino-2,3,5,6-tetramethylbenzonitrile | IUPAC Nomenclature |
| Appearance | Predicted: White to off-white crystalline solid | Analogy to similar anilines |
| Solubility | Predicted: Soluble in common organic solvents (e.g., DCM, EtOAc, Acetone); Insoluble in water | Structural Analysis |
| Melting Point | Not experimentally determined. | - |
| Boiling Point | Not experimentally determined. | - |
Predicted Spectroscopic Data
The high degree of symmetry in 4-Amino-2,3,5,6-tetramethylbenzonitrile simplifies its predicted NMR spectra, resulting in fewer signals than would be expected for a less symmetrical isomer.
Table 1: Predicted ¹H NMR Spectral Data (Solvent: CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |
| ~ 4.0 - 4.5 | Broad Singlet | 2H | -NH₂ | Typical range for aromatic amine protons; broadening due to quadrupole moment of nitrogen and potential for hydrogen exchange. |
| ~ 2.2 | Singlet | 12H | 4 x -CH₃ | Due to molecular symmetry, all four methyl groups are chemically equivalent, resulting in a single, sharp signal. |
Table 2: Predicted ¹³C NMR Spectral Data (Solvent: CDCl₃)
| Chemical Shift (δ) ppm | Assignment | Rationale |
| ~ 145 | C-NH₂ | Aromatic carbon attached to the electron-donating amino group, shifted downfield. |
| ~ 130 | C-CH₃ | Due to symmetry, the four carbons bearing methyl groups are equivalent. |
| ~ 120 | C≡N | Characteristic chemical shift for a nitrile carbon. |
| ~ 105 | C-CN | Aromatic carbon attached to the electron-withdrawing nitrile group, shifted upfield relative to other substituted carbons. |
| ~ 17 | -CH₃ | Typical chemical shift for methyl groups attached to an aromatic ring. |
Table 3: Predicted Infrared (IR) Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Vibration Mode | Functional Group |
| 3480 - 3300 | Medium, Doublet | N-H Asymmetric & Symmetric Stretching | Primary Aromatic Amine |
| 3000 - 2850 | Medium | C-H Stretching | Methyl (-CH₃) |
| 2230 - 2215 | Strong, Sharp | C≡N Stretching | Aromatic Nitrile |
| 1640 - 1590 | Medium | N-H Bending (Scissoring) | Primary Amine |
| 1500 - 1400 | Medium to Strong | C-C Stretching (in-ring) | Aromatic Ring |
Synthesis and Mechanistic Rationale
The most logical and efficient synthesis of 4-Amino-2,3,5,6-tetramethylbenzonitrile involves a two-step sequence starting from 2,3,5,6-tetramethylbenzonitrile, which can be prepared from commercially available durene. The process includes an electrophilic aromatic nitration followed by the reduction of the resulting nitro intermediate.
Caption: Proposed synthesis workflow for 4-Amino-2,3,5,6-tetramethylbenzonitrile.
Experimental Protocol: Synthesis
Step 1: Nitration of 2,3,5,6-Tetramethylbenzonitrile
The nitration of the electron-rich durene ring is a facile electrophilic aromatic substitution. The use of a standard nitrating mixture (concentrated nitric and sulfuric acids) is effective. The directing effects of the four activating methyl groups and the deactivating (but meta-directing) nitrile group strongly favor substitution at the sole available position (C4).
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Reagents: 2,3,5,6-tetramethylbenzonitrile, Concentrated Nitric Acid (HNO₃), Concentrated Sulfuric Acid (H₂SO₄), Ice, Dichloromethane (DCM), Saturated Sodium Bicarbonate solution.
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Procedure:
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In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice-water bath (0-5 °C), slowly add concentrated H₂SO₄ to a solution of 2,3,5,6-tetramethylbenzonitrile in DCM.
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Prepare the nitrating mixture by slowly adding concentrated HNO₃ to a separate flask containing chilled concentrated H₂SO₄.
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Add the nitrating mixture dropwise to the stirred solution of the benzonitrile over 30 minutes, ensuring the internal temperature does not exceed 10 °C. The causality here is critical: slow, cold addition prevents uncontrolled dinitration and side reactions.
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After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Once the starting material is consumed, carefully pour the reaction mixture onto a beaker of crushed ice. This quenches the reaction and precipitates the product.
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Extract the product with DCM (3x). Combine the organic layers, wash with saturated sodium bicarbonate solution to neutralize residual acid, then with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 4-Nitro-2,3,5,6-tetramethylbenzonitrile. Purification can be achieved by recrystallization from an ethanol/water mixture.
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Step 2: Reduction of 4-Nitro-2,3,5,6-tetramethylbenzonitrile
The reduction of the nitro group to a primary amine is a standard transformation. Catalytic hydrogenation is a clean and efficient method. Alternatively, metal-acid systems like iron in acidic medium are robust and cost-effective for this purpose.[1][2]
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Method A: Catalytic Hydrogenation
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Dissolve the nitro-intermediate in ethanol or ethyl acetate in a suitable hydrogenation vessel.
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Add a catalytic amount (5-10 mol%) of Palladium on Carbon (10% Pd/C).
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Seal the vessel, evacuate the air, and backfill with hydrogen gas. Repeat this purge cycle three times.
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Pressurize the vessel with hydrogen (typically 50 psi) and stir vigorously at room temperature until hydrogen uptake ceases.
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Carefully vent the hydrogen and purge the vessel with nitrogen.
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Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. The Celite pad must be kept wet with the solvent to prevent the pyrophoric catalyst from igniting in air.
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Concentrate the filtrate under reduced pressure to yield the target compound, 4-Amino-2,3,5,6-tetramethylbenzonitrile.
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Method B: Iron-Mediated Reduction
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To a flask containing the nitro-intermediate and ethanol, add iron powder (3-5 equivalents) and a small amount of concentrated hydrochloric acid or ammonium chloride solution.
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Heat the mixture to reflux and stir vigorously. The reaction is often exothermic.
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Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
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Filter the hot reaction mixture through Celite® to remove the iron salts.
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Neutralize the filtrate with a base (e.g., sodium carbonate) and extract the product with ethyl acetate.
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Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate to afford the product.
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Reactivity and Mechanistic Considerations
The chemical reactivity of 4-Amino-2,3,5,6-tetramethylbenzonitrile is dictated by the interplay between its functional groups and the significant steric hindrance imposed by the four ortho/meta methyl groups.
Caption: Key reactive centers of 4-Amino-2,3,5,6-tetramethylbenzonitrile.
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Amino Group Reactivity: The lone pair on the nitrogen atom is highly available for reaction. The four electron-donating methyl groups increase the electron density on the ring and, by extension, the basicity of the amino group compared to unsubstituted 4-aminobenzonitrile. However, the two ortho methyl groups provide substantial steric hindrance, which may slow reactions that require attack at the nitrogen atom, such as acylation or alkylation. This steric shielding prevents the nitrogen's lone pair from effectively delocalizing into the benzene ring, a phenomenon known as "steric inhibition of resonance," which further increases the basicity of the amine.[3]
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Nitrile Group Reactivity: The nitrile group is a powerful electron-withdrawing group, making its carbon atom electrophilic. It is susceptible to nucleophilic attack, leading to hydrolysis (to form a carboxylic acid) under strong acidic or basic conditions, or reduction (to form a primary amine) using strong reducing agents like LiAlH₄. The steric bulk of the ortho methyl groups may hinder the approach of bulky nucleophiles to the nitrile carbon.
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Aromatic Ring Reactivity: The aromatic ring is fully substituted, precluding typical electrophilic aromatic substitution reactions.
Potential Applications
Given its structure, 4-Amino-2,3,5,6-tetramethylbenzonitrile serves as a valuable, sterically hindered building block. Potential applications include:
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Pharmaceutical Synthesis: As a scaffold for creating drug candidates where steric bulk is required to control conformation or to selectively occupy a binding pocket.
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Materials Science: As a monomer or precursor for polymers and functional materials where the rigid, substituted aromatic core can impart specific thermal or photophysical properties.
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Ligand Development: The amino group can be further functionalized to create unique, bulky ligands for catalysis or coordination chemistry.
Safety and Handling
As no specific safety data sheet (SDS) is available for this compound, precautions should be based on structurally related aromatic amines and nitriles.[4]
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Toxicity: Assumed to be harmful if swallowed, inhaled, or in contact with skin, consistent with other aminobenzonitrile derivatives.
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Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat. Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors.
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Handling: Avoid formation of dust and aerosols. Wash hands thoroughly after handling.
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Storage: Store locked up in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.
References
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